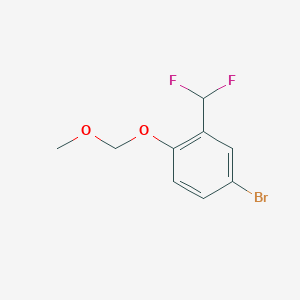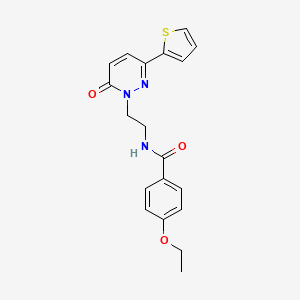
4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene, also known as BDFM, is a chemical compound with a molecular formula of C9H8BrF2O3. It is a white crystalline powder that is widely used in scientific research as a tool for investigating various biochemical and physiological processes. BDFM is a relatively new compound, first synthesized in 2011, and has since gained popularity in the scientific community due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene involves its ability to bind to specific enzymes and inhibit their activity. 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene is a potent inhibitor of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting histone deacetylases, 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene can alter gene expression patterns and potentially affect cellular processes such as cell growth and differentiation. 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene also inhibits lysine-specific demethylase 1, which is involved in the regulation of gene expression through the removal of methyl groups from specific lysine residues on histone proteins.
Biochemical and Physiological Effects:
4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene has been shown to have a wide range of biochemical and physiological effects, particularly in the context of cancer research. Studies have demonstrated that 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene can inhibit the growth of several different types of cancer cells, including breast, lung, and prostate cancer cells. 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene has been shown to inhibit angiogenesis, the process by which new blood vessels form, which is a key factor in the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene in laboratory experiments is its specificity for certain enzymes and proteins. By selectively inhibiting these targets, researchers can gain insights into the specific roles that these enzymes play in various cellular processes. Additionally, 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene has been shown to have a relatively low toxicity profile, making it a safer alternative to other chemical inhibitors. However, one limitation of using 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene is its relatively short half-life, which can make it challenging to study its effects over longer periods of time.
Zukünftige Richtungen
There are several potential future directions for research involving 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene. One area of interest is the development of 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene-based therapies for cancer and other diseases. By targeting specific enzymes and proteins, 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene has the potential to be a highly effective treatment option for a variety of conditions. Additionally, further research is needed to better understand the mechanisms behind 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene's effects and to identify new targets for its inhibition. Overall, 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene represents a promising tool for scientific research and has the potential to make significant contributions to our understanding of various biochemical and physiological processes.
Synthesemethoden
The synthesis of 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene involves a multi-step process that begins with the reaction of 4-bromo-2-fluorophenol with difluoromethyl 2-methoxyacetate in the presence of a base. The resulting intermediate is then reacted with methanol and a base to yield the final product, 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene. The synthesis of 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene is a relatively straightforward process that can be carried out in a laboratory setting with standard equipment and reagents.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene has a wide range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the primary uses of 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene is as a tool for investigating the role of specific proteins and enzymes in various cellular processes. 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene is a potent inhibitor of several key enzymes, including histone deacetylases and lysine-specific demethylase 1, which play important roles in gene expression and epigenetic regulation. By inhibiting these enzymes, 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene can help researchers better understand the mechanisms behind various diseases and disorders.
Eigenschaften
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYYOSDUFKMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(E)-but-2-enyl]-8-decylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2675707.png)
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2675709.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2675711.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2675712.png)
![N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2675713.png)
![Methyl 2-amino-2-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2675715.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2675719.png)
![5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B2675720.png)
![3-(6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromen-2-yl)propanoic acid](/img/structure/B2675722.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide](/img/structure/B2675726.png)
![methyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetate](/img/structure/B2675727.png)

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-phenylmethanesulfonamide](/img/structure/B2675730.png)